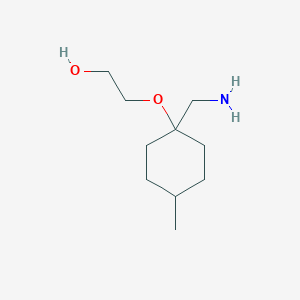

2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol

CAS No.:

Cat. No.: VC18246128

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO2 |

|---|---|

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | 2-[1-(aminomethyl)-4-methylcyclohexyl]oxyethanol |

| Standard InChI | InChI=1S/C10H21NO2/c1-9-2-4-10(8-11,5-3-9)13-7-6-12/h9,12H,2-8,11H2,1H3 |

| Standard InChI Key | CLJACSYDOXQXJN-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(CC1)(CN)OCCO |

Introduction

2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol is an organic compound featuring a cyclohexane ring substituted with an aminomethyl group and an ethoxy group. This compound has a molecular formula of C10H21NO2 and a molecular weight of approximately 187.28 g/mol. The presence of a hydroxyl group (-OH) enhances its reactivity and solubility in polar solvents, making it a valuable candidate for various chemical and biological applications.

Synthesis Methods

The synthesis of 2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol can be achieved through various methods, including continuous flow processes and advanced catalytic systems in industrial settings. These methods enhance yield and purity, which are essential for applications in medicinal chemistry and materials science.

Synthesis Overview

-

Continuous Flow Processes: These methods allow for efficient and controlled synthesis by maintaining consistent reaction conditions.

-

Advanced Catalytic Systems: Catalysts can significantly improve reaction rates and selectivity, leading to higher purity products.

Biological Activity and Potential Applications

2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol may exhibit biological activity through interactions with specific molecular targets. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions with biological molecules, potentially influencing their activity. This compound could act as a ligand, binding to receptors and modulating their functions, which is crucial for applications in medicinal chemistry.

Potential Biological Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential ligand for biological receptors, influencing protein/enzyme activity. |

| Materials Science | Unique chemical properties make it suitable for specialized applications. |

Comparison with Similar Compounds

Several compounds share structural similarities with 2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol but differ in specific functional groups or ring structures. For example:

-

2-(Aminoethyl)ethanol: Lacks a cyclohexane ring and has a simpler structure.

-

2-(2-Aminoethoxy)ethanol: Contains an ethoxy group but with different substituents.

-

3-Aminopropanol: Similar amine functionality but differs in the carbon chain.

Comparison Table

| Compound Name | Structure Characteristics |

|---|---|

| 2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol | Cyclohexane ring with aminomethyl and ethoxy groups. |

| 2-(Aminoethyl)ethanol | No cyclohexane ring; simpler structure. |

| 2-(2-Aminoethoxy)ethanol | Ethoxy group with different substituents. |

| 3-Aminopropanol | Similar amine functionality but different carbon chain. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume